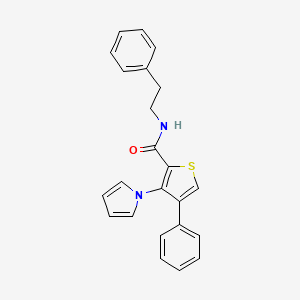

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-phenyl-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c26-23(24-14-13-18-9-3-1-4-10-18)22-21(25-15-7-8-16-25)20(17-27-22)19-11-5-2-6-12-19/h1-12,15-17H,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZVDGHOHKGQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.

Attachment of Phenyl Groups: Phenyl groups can be attached through Friedel-Crafts alkylation or acylation reactions.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity:

Research indicates that derivatives of thiophene compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism often involves the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses.

Case Study:

A study conducted on related thiophene derivatives demonstrated their ability to reduce levels of TNF-α and IL-6 in vitro. These findings suggest that the compound may have similar effects due to structural similarities.

Anticancer Properties

The anticancer potential of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been explored through various assays.

Mechanism of Action:

The compound may induce apoptosis in cancer cells via caspase activation pathways. This apoptotic effect is essential for developing new cancer therapies targeting specific cancer types.

Table 1: Induction of Apoptosis in Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 30 |

| HeLa (Cervical) | 15 | 45 |

| A549 (Lung) | 20 | 50 |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol...) | E. coli | 14 | 62.5 |

| S. aureus | 12 | 125 | |

| P. aeruginosa | 10 | 250 |

Material Science Applications

Beyond its medicinal properties, this compound is being explored for its utility in material science, particularly in developing organic semiconductors and photovoltaic materials.

Organic Electronics:

The unique electronic properties of thiophene derivatives make them suitable candidates for organic light-emitting diodes (OLEDs) and solar cells. Research has shown that incorporating such compounds into polymer matrices can enhance charge transport properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiophene-2-Carboxamide Derivatives

- Substituent Effects: The 4-phenyl group in the target compound contrasts with the 4-chlorophenyl in F423-0548 and 4-methylphenyl in CAS 1291855-61-2.

Amide Side Chain :

Comparison with Fentanyl Analogs

While structurally distinct from opioid derivatives, the target compound shares the 2-phenylethyl motif found in fentanyl analogs like thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) . Key differences include:

- Piperidine vs. Pyrrole-Thiophene Core : Thiophene fentanyl incorporates a piperidine ring critical for µ-opioid receptor binding, whereas the target compound’s pyrrole-thiophene scaffold may divert pharmacological activity away from opioid pathways .

- Regulatory Status : Thiophene fentanyl is a Schedule I controlled substance due to opioid activity, while the target compound’s status remains unclassified .

Pharmacological and Physicochemical Insights

- Antimicrobial Potential: Thiophene carboxamides, such as N-(2-nitrophenyl)thiophene-2-carboxamide, exhibit genotoxic and antimicrobial properties, suggesting the target compound could be explored for similar applications .

- Solubility and Crystallinity : The absence of nitro groups (cf. ) and presence of pyrrole may reduce polarity, enhancing lipid solubility. Crystal packing studies of analogs reveal weak C–H···O/S interactions, which could guide formulation strategies .

Biological Activity

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structure of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be represented as follows:

This compound features a thiophene ring, a pyrrole moiety, and phenyl groups that contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.

The mechanisms underlying the biological activities of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide are still under investigation. However, several hypotheses include:

- Caspase Activation : The compound may activate caspase enzymes leading to programmed cell death in cancer cells.

- Inhibition of Bacterial Growth : It could disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines, reducing inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Table 2: Case Studies

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via reflux-based amidation using thiophene-2-carbonyl chloride and a phenylethylamine derivative in acetonitrile, as demonstrated in analogous carboxamide syntheses . Key optimization steps include:

- Solvent selection : Acetonitrile is preferred due to its high polarity and ability to dissolve both aromatic amines and acyl chlorides.

- Stoichiometry : Equimolar ratios of reactants minimize side products (e.g., unreacted starting materials).

- Temperature control : Reflux at ~82°C ensures sufficient energy for nucleophilic acyl substitution without decomposition .

- Crystallization : Slow evaporation of the solvent yields high-purity crystals, critical for structural validation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

A multi-technique approach is essential:

- NMR (¹H/¹³C) : Assign protons on the phenyl (δ 7.2–7.5 ppm), pyrrole (δ 6.5–6.8 ppm), and thiophene (δ 7.0–7.3 ppm) rings. Carbonyl carbons (C=O) appear at ~165–170 ppm .

- FTIR : Confirm amide bonds via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Raman spectroscopy : Thiophene ring vibrations (600–800 cm⁻¹) and C–S stretches (~1100 cm⁻¹) provide structural corroboration .

- Elemental analysis : Validate empirical formula (e.g., %C, %N) to confirm purity .

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural assignment?

Answer:

Discrepancies often arise from dynamic effects or crystallographic packing. Strategies include:

- Variable-temperature NMR : Identify conformational flexibility (e.g., hindered rotation of the phenylethyl group) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating adjacent protons or through-space interactions .

- X-ray crystallography : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., thiophene ring planarity, dihedral angles between aromatic groups) with crystallographic data . For example, dihedral angles between the thiophene and phenyl rings should be <15°, as observed in similar carboxamides .

Advanced: What methodologies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial effects), and how are these assays validated?

Answer:

- Antimicrobial assays :

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratio) .

- Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) ensure reproducibility .

Advanced: How can researchers ensure reproducibility in synthesis, particularly in purification and crystallization?

Answer:

- Purification :

- Crystallization monitoring : Track crystal growth via polarized light microscopy to avoid polymorphic variations .

- Documentation : Report detailed conditions (e.g., cooling rate, solvent ratios) to enable replication .

Advanced: What computational approaches aid in predicting the compound’s reactivity or binding interactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.